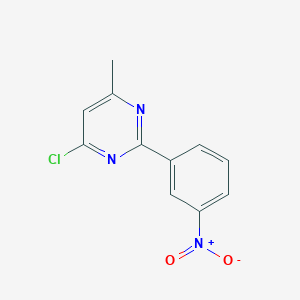

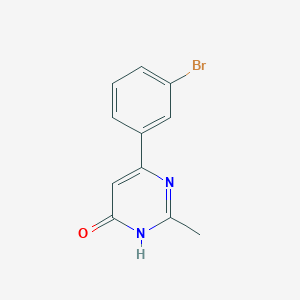

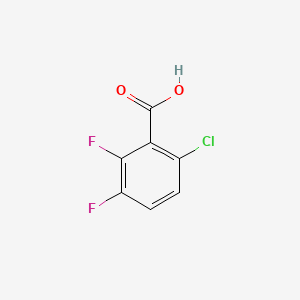

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole

描述

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, also known as CMDPO, is a synthetic organic compound used in scientific research. It is a versatile compound with a wide range of potential applications in the laboratory.

科研应用

Synthetic Utility in Organic Chemistry

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly useful in the preparation of various 2-substituted oxazole derivatives. This compound's utility is highlighted by its role in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. Its bromomethyl analogue offers a more reactive alternative for C-alkylation, exemplified by the synthesis of Oxaprozin, showcasing its significance in drug synthesis and organic chemistry (Patil & Luzzio, 2016).

Application in Transthyretin Amyloidogenesis Inhibition

The compound is foundational in creating oxazole derivatives aimed at inhibiting transthyretin (TTR) amyloid fibril formation. Research demonstrates that substituting aryls at the C(2) position with a 3,5-dichlorophenyl group significantly reduces amyloidogenesis, a key factor in diseases such as familial amyloid polyneuropathy. Modifications at the C(5) position, including CF3 substitution, have shown to enhance TTR binding selectivity and efficacy, marking an important contribution to therapeutic chemistry (Razavi et al., 2005).

Coordination Chemistry and Ligand Design

In the realm of coordination chemistry, 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole related oxazolines have been widely utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their structural versatility and straightforward synthesis from readily available precursors make them attractive for designing chiral centers close to the metal coordination sites, underpinning advancements in asymmetric catalysis and organic synthesis (Gómez, Muller, & Rocamora, 1999).

Photophysical and Nonlinear Optical Properties

Research into novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, has provided insights into their third-order nonlinear optical properties. These studies, focusing on absorption and emission wavelengths in various solvents and nonlinear optical behavior, contribute significantly to developing materials with potential applications in optical limiting and other photonic technologies (Murthy et al., 2013).

性质

IUPAC Name |

2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOZNJRJMRXXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(2,2-Difluorocyclopentyl)methyl]hydrazine hydrochloride](/img/structure/B1486410.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)